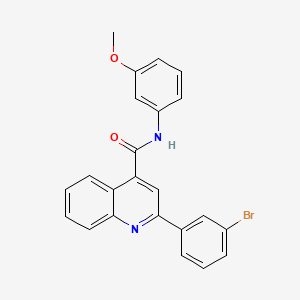![molecular formula C17H21NO3S B4685429 N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4685429.png)
N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide, also known as ML352, is a chemical compound that has been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. This compound has shown promising results in scientific research, and its mechanism of action and physiological effects have been extensively studied. In
Applications De Recherche Scientifique
Catalytic Synthesis
Research has shown the use of N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide in catalytic synthesis. Drozdova and Mirskova (2001) discussed the formation of N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides through a reaction catalyzed by boron trifluoride etherate, indicating its utility in organic synthesis processes (Drozdova & Mirskova, 2001).
Enzyme Inhibition for Therapeutic Applications
A significant application of this compound is found in the synthesis of derivatives aimed at enzyme inhibition. Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating their inhibitory effects on acetylcholinesterase, which is relevant for therapeutic applications in diseases like Alzheimer’s (Abbasi et al., 2018).
Synthesis and Characterization of Novel Compounds
Kantekin et al. (2015) reported on the synthesis and characterization of novel compounds involving this compound. These studies included analysis of their electrochemical and spectroelectrochemical properties, indicating the compound’s potential in developing new materials (Kantekin et al., 2015).
Photochemical Properties for Therapeutic Use
Pişkin, Canpolat, and Öztürk (2020) synthesized new derivatives and analyzed their photochemical properties, highlighting their potential use in photodynamic therapy for cancer treatment, emphasizing the versatility of this compound in medicinal applications (Pişkin, Canpolat, & Öztürk, 2020).
Spectroscopic Studies
Kimber et al. (2003) conducted preparative and preliminary spectroscopic studies of analogues of this compound, showing its use in understanding the interactions with metals like Zn(II), which has implications in fields like biochemistry and material science (Kimber et al., 2003).
Propriétés
IUPAC Name |
N-[3-(3-methoxyphenyl)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14-8-10-17(11-9-14)22(19,20)18-12-4-6-15-5-3-7-16(13-15)21-2/h3,5,7-11,13,18H,4,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXAJNJRHIWWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4685347.png)
![4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methoxyphenyl)butanamide](/img/structure/B4685355.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4685368.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4685395.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4685397.png)
![4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B4685404.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4685408.png)
![dimethyl 5-{[(2-pyrimidinylthio)acetyl]amino}isophthalate](/img/structure/B4685417.png)
![N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4685421.png)
![3-(4-ethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4685441.png)
![2'-(5-bromo-2-methoxybenzoyl)-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4685450.png)
![2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4685457.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-isopropylphenyl)ethyl]urea](/img/structure/B4685460.png)